4-Bromo-4'-ethyl-1,1'-biphenyl
Overview
Description
4-Bromo-4’-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position of one phenyl ring and an ethyl group is substituted at the 4’-position of the other phenyl ring
Mechanism of Action
Target of Action
This compound is a derivative of biphenyl, and biphenyl derivatives have been known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
As a biphenyl derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . The bromine atom could potentially participate in halogen bonding with suitable acceptors in the target molecule
Biochemical Pathways
Biphenyl derivatives have been implicated in a variety of biological pathways, depending on their specific functional groups and targets . More research is needed to determine the precise biochemical pathways influenced by this compound.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is estimated to be around 312 to 576, suggesting it may have good membrane permeability . . These properties could influence the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of “4-Bromo-4’-ethyl-1,1’-biphenyl” could be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. The compound is stable at room temperature , but more detailed studies are needed to understand how other environmental factors might affect its action.
Biochemical Analysis
Biochemical Properties
4-Bromo-4’-ethyl-1,1’-biphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, leading to its metabolism. These interactions suggest that 4-Bromo-4’-ethyl-1,1’-biphenyl may act as a substrate for these enzymes, undergoing oxidative metabolism. The nature of these interactions involves the binding of 4-Bromo-4’-ethyl-1,1’-biphenyl to the active site of the enzyme, facilitating its conversion to various metabolites .
Cellular Effects
The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 4-Bromo-4’-ethyl-1,1’-biphenyl can modulate the expression of genes involved in detoxification processes, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-4’-ethyl-1,1’-biphenyl exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, the interaction of 4-Bromo-4’-ethyl-1,1’-biphenyl with cytochrome P-450 enzymes results in the inhibition of their activity, leading to changes in the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-ethyl-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-4’-ethyl-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 4-Bromo-4’-ethyl-1,1’-biphenyl has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of 4-Bromo-4’-ethyl-1,1’-biphenyl can cause liver damage, oxidative stress, and disruptions in metabolic pathways. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
4-Bromo-4’-ethyl-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450 enzymes, leading to the formation of various metabolites. These metabolic pathways involve oxidation, reduction, and conjugation reactions, which facilitate the compound’s excretion from the body. The interactions of 4-Bromo-4’-ethyl-1,1’-biphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-4’-ethyl-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromo-4’-ethyl-1,1’-biphenyl can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity .
Subcellular Localization
4-Bromo-4’-ethyl-1,1’-biphenyl exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of 4-Bromo-4’-ethyl-1,1’-biphenyl is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. These localization patterns can impact the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-ethyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1,1’-biphenyl with an ethylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-4’-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
Substitution: Products include various substituted biphenyls.
Oxidation: Products include 4’-ethylbiphenyl-4-carboxylic acid or 4’-ethylbiphenyl-4-aldehyde.
Reduction: The major product is 4-ethyl-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-4’-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of brominated biphenyls with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the ethyl group, making it less hydrophobic.
4-Bromo-4’-methyl-1,1’-biphenyl: Has a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Uniqueness
4-Bromo-4’-ethyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and physical properties. These modifications enhance its utility in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
1-bromo-4-(4-ethylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARBGVNQCYYPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631471 | |
Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-79-6 | |
Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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